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Introduction
Atopaxar hydrobromide (E5555) was an investigational, orally active, selective, and

reversible antagonist of the protease-activated receptor-1 (PAR-1).[1][2] Developed by Eisai

Pharmaceuticals, atopaxar was evaluated for the prevention of thrombotic events in patients

with coronary artery disease (CAD) and acute coronary syndrome (ACS).[1][3] Thrombin is the

most potent activator of platelets, and its effects are primarily mediated through the PAR-1

receptor.[4] By blocking this receptor, atopaxar aimed to provide a novel antiplatelet therapy to

be used in conjunction with standard care, such as aspirin and P2Y12 inhibitors.[3][5] Despite

showing promise in early clinical trials, its development was ultimately halted due to safety

concerns.[6][7] This technical guide provides a comprehensive overview of the development

history, mechanism of action, key clinical trial data, and the reasons for the discontinuation of

atopaxar.

Mechanism of Action
Atopaxar is a small molecule that competitively inhibits the PAR-1 receptor on platelets.[1]

Thrombin, a serine protease, normally activates PAR-1 by cleaving the N-terminal exodomain,

which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and

initiating intracellular signaling.[1] This signaling cascade leads to platelet activation,

aggregation, and subsequent thrombus formation.[3] Atopaxar binds to the PAR-1 receptor at

or near the tethered ligand binding site, thereby preventing this activation.[1][5] A key
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theoretical advantage of this mechanism was the potential to inhibit thrombin-mediated platelet

activation without interfering with thrombin's role in the coagulation cascade, specifically the

conversion of fibrinogen to fibrin.[5]
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Diagram 1: Atopaxar's Mechanism of Action on the PAR-1 Receptor.

Preclinical and Early Clinical Development
Preclinical studies in animal models demonstrated that atopaxar had antithrombotic effects.[1]

It was also shown to inhibit neointimal hyperplasia in a rat balloon injury model and reduce the

release of inflammatory markers.[1] Early in-vitro studies on human platelets showed that

atopaxar could moderately inhibit platelet activity beyond just PAR-1 blockade, suggesting a

potential synergistic effect when used with other antiplatelet agents like aspirin and clopidogrel.

[8]

Key Phase II Clinical Trials
The development of atopaxar progressed to Phase II clinical trials, with two major studies being

the LANCELOT-CAD (Lessons from Antagonizing the Cellular Effect of Thrombin–Coronary
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Artery Disease) and LANCELOT-ACS (Lessons from Antagonizing the Cellular Effects of

Thrombin–Acute Coronary Syndromes) trials.[6][9]

LANCELOT-CAD Trial
The LANCELOT-CAD trial was a randomized, double-blind, placebo-controlled study that

evaluated the safety and tolerability of long-term atopaxar therapy in patients with stable

coronary artery disease.[6][7]

Experimental Protocol:

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7]

Participants: 720 subjects with a history of high-risk coronary artery disease.[7]

Intervention: Patients were randomized to receive one of three daily doses of atopaxar (50

mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks, with a 4-week follow-up period.

[6]

Primary Endpoint: The primary safety endpoints were bleeding events, classified according

to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and

Thrombolysis in Myocardial Infarction (TIMI) criteria.[6]

Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the

incidence of major adverse cardiac events (MACE).[6]

Quantitative Data Summary:
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Outcome
Placebo
(n=177)

Atopaxar
50mg (n=182)

Atopaxar
100mg (n=185)

Atopaxar
200mg (n=176)

CURE Bleeding

(Any)
0.6% 3.9% 1.7% 5.9%

TIMI Bleeding

(Any)
6.8% 9.9% 8.1% 12.9%

Major Adverse

Cardiac Events

(MACE)

Numerically

Higher

Numerically

Lower

Numerically

Lower

Numerically

Lower

Data sourced from Wiviott et al., Circulation, 2011.[6][7]

LANCELOT-ACS Trial
The LANCELOT-ACS trial was a randomized, double-blind, placebo-controlled study that

assessed the safety and tolerability of atopaxar in patients who had recently experienced an

acute coronary syndrome.[5][9]

Experimental Protocol:

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5]

Participants: 603 subjects randomized within 72 hours of a non-ST-elevation acute coronary

syndrome.[5]

Intervention: Patients were randomized to one of three atopaxar dosing regimens (400 mg

loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[5]

Primary Endpoint: The primary objective was to evaluate the safety and tolerability of

atopaxar, with a focus on bleeding events.[5]

Secondary Endpoints: Efficacy was assessed by monitoring for cardiovascular death,

myocardial infarction, stroke, and recurrent ischemia. Platelet function was also tested.[5]

Quantitative Data Summary:
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Outcome Placebo (n=147)
Atopaxar (Combined
Doses, n=446)

CURE Major or Minor Bleeding 2.17% 3.08%

CURE Major Bleeding 0% 1.8%

Cardiovascular Death, MI,

Stroke, or Recurrent Ischemia
7.75% 8.03%

Cardiovascular Death, MI, or

Stroke
5.63% 3.25%

Ischemia on Holter Monitoring

(at 48 hours)
28.1% 18.7%

Data sourced from O'Donoghue et al., Circulation, 2011.[5][9][10][11]
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Diagram 2: Simplified Experimental Workflows for the LANCELOT Trials.

Discontinuation of Development
Despite some promising efficacy signals, particularly the reduction in ischemia on Holter

monitoring in the LANCELOT-ACS trial, the development of atopaxar did not proceed to Phase

III trials.[5][9] The primary reasons for the discontinuation were the safety and tolerability

findings from the Phase II program.[6][7]
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Across both the LANCELOT-CAD and LANCELOT-ACS studies, several safety concerns

emerged:

Increased Bleeding Risk: While not always statistically significant for major bleeding, there

was a consistent trend towards increased minor bleeding with atopaxar compared to

placebo.[6][7] In the LANCELOT-CAD trial, the risk of any CURE-classified bleeding was

significantly higher with atopaxar.[7]

Liver Transaminase Elevation: Dose-dependent, transient elevations in liver transaminases

were observed in patients receiving higher doses of atopaxar.[6][12]

QTc Prolongation: A dose-dependent prolongation of the QTc interval was also noted with

higher doses of the drug.[6][12]

These adverse effects, particularly the bleeding risk in a patient population already on dual

antiplatelet therapy, and the potential for liver and cardiac toxicity, likely led to the conclusion

that the risk-benefit profile of atopaxar was not favorable for further development. While

another PAR-1 antagonist, vorapaxar, was eventually approved, it also carries a significant

bleeding risk and its use is contraindicated in patients with a history of stroke.[13] The safety

signals seen with atopaxar were significant enough to halt its clinical development program.

Atopaxar Development

Phase II Trials
(LANCELOT-CAD & LANCELOT-ACS)

Promising Efficacy Signals
(e.g., Reduced Ischemia) Significant Safety Concerns

Discontinuation of Development Increased Bleeding Risk Liver Transaminase Elevation QTc Prolongation
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Diagram 3: Logical Flow Leading to the Discontinuation of Atopaxar.

Conclusion
Atopaxar hydrobromide represented a novel approach to antiplatelet therapy by targeting the

PAR-1 receptor. While its mechanism of action was sound and early trials showed some

potential for efficacy, the safety profile observed in Phase II studies ultimately led to the

cessation of its development. The experience with atopaxar underscores the challenges in

developing new antithrombotic agents, where the balance between reducing ischemic events

and increasing bleeding risk is a critical and often difficult therapeutic window to navigate. The

data from the atopaxar clinical trial program remain valuable for researchers in the ongoing

effort to develop safer and more effective antiplatelet therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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